![molecular formula C19H18ClN3O2S B2750179 N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide CAS No. 854004-01-6](/img/structure/B2750179.png)
N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide
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Overview
Description
N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide is a benzamide derivative. Benzamides are a class of organic compounds containing a benzene ring linked to an amide functional group .
Synthesis Analysis
The synthetic route for this compound involves the condensation of 5-(3-chlorobenzyl)thiazol-2-amine with 3-methoxyaniline followed by acetylation of the resulting amine group with acetic anhydride or acetyl chloride. The reaction proceeds under appropriate conditions, and purification yields the target compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, a chlorobenzyl group, a methoxyphenyl group, and an acetamide moiety. The thiazole ring contributes to its biological activity .
Chemical Reactions Analysis
This compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Further studies are needed to explore its reactivity and potential transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
One significant area of research involving compounds similar to N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide focuses on their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Studies have investigated various heterocycles to improve metabolic stability, highlighting the importance of modifying the benzothiazole ring to reduce metabolic deacetylation, a common challenge with these compounds (Stec et al., 2011).
Coordination Chemistry and Ligand Design
Another research application is in coordination chemistry, where similar compounds serve as ligands for metal complexes. For instance, non-symmetrical compartmental ligands derived from acetazolamide have been designed, displaying unique coordination properties with cobalt(III) ions, which could be explored for catalytic, material science, or medicinal applications (Crane et al., 2004).
Herbicide Action Mechanism and Inhibition
Research has also delved into chloroacetamide herbicides, exploring their mechanism of action and inhibition effects on fatty acid synthesis in plants. This research provides insights into the environmental and agricultural impacts of chloroacetamide compounds, which share structural similarities with this compound (Weisshaar & Böger, 1989).
Antitumor Activity
The antitumor activity of benzothiazole derivatives, including compounds with structural similarities to the specified chemical, has been evaluated against a range of human tumor cell lines. This research underscores the potential of such compounds in developing new anticancer drugs, highlighting their significance in medicinal chemistry (Yurttaş et al., 2015).
Antimicrobial and Anti-Inflammatory Applications
Moreover, similar compounds have been synthesized and assessed for their antimicrobial and anti-inflammatory activities, indicating the broader pharmacological potential of these chemical structures. Such studies are crucial for the discovery of new therapeutic agents with improved efficacy and reduced side effects (Sunder & Maleraju, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-7-3-6-15(10-16)21-12-18(24)23-19-22-11-17(26-19)9-13-4-2-5-14(20)8-13/h2-8,10-11,21H,9,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVPXKCJISFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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